molecular formula C10H17N3O2 B11778034 tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate

tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B11778034
M. Wt: 211.26 g/mol
InChI Key: WFZPGPUWQMRZNF-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a tert-butyl group, a methyl group, and a carbamate group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate typically involves the reaction of 4-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

4-methyl-1H-imidazole+tert-butyl chloroformatetert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate\text{4-methyl-1H-imidazole} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-methyl-1H-imidazole+tert-butyl chloroformate→tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. This is often achieved using strong bases or nucleophiles like sodium hydride or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, sodium methoxide, and other strong nucleophiles.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its imidazole ring is a common motif in many pharmaceuticals, including antifungal and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s overall structure allows it to interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

  • tert-Butyl 1-methyl-1H-imidazol-4-ylcarbamate
  • tert-Butyl 2-(2-chloro-1H-benzimidazol-1-yl)ethyl (methyl)carbamate
  • tert-Butyl [3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate

Comparison: tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate is unique due to the presence of the 4-methyl group on the imidazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate (TBM) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of TBM is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The structure features a tert-butyl group attached to a carbamate functional group, linked to a 4-methyl-1H-imidazole moiety.

The biological activity of TBM is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease processes. The imidazole ring is known for its role in enzyme inhibition, which can lead to effects such as:

  • Inhibition of cell proliferation : TBM has shown potential in inhibiting the growth of certain cancer cell lines.
  • Modulation of immune responses : The compound may influence immune pathways, making it a candidate for further investigation in immunotherapy.

Biological Activities

Research has highlighted several key biological activities associated with TBM:

  • Anticancer Activity : TBM has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with imidazole rings often exhibit antimicrobial effects. TBM's structure suggests it could be effective against certain bacterial strains.
  • Enzyme Inhibition : The imidazole moiety is known to interact with enzymes such as kinases and phosphatases, potentially leading to therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

Case Studies

Several studies have investigated the biological activity of TBM and related compounds:

  • Study on Anticancer Effects : In vitro studies demonstrated that TBM significantly inhibited the proliferation of human cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Assays : TBM was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit certain kinases, which are crucial in cancer progression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialPotential activity against bacteria
Enzyme InhibitionInhibition of kinase activity

Synthesis and Derivatives

The synthesis of TBM typically involves the reaction of tert-butyl carbamate with 4-methyl-1H-imidazole under controlled conditions. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Synthesis Pathway Example

  • Starting Materials :
    • tert-butyl carbamate
    • 4-methyl-1H-imidazole
  • Reaction Conditions :
    • Solvent-free conditions
    • Heating under vacuum
  • Yield : High yields can be achieved through careful control of reaction parameters.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(5-methyl-1H-imidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C10H17N3O2/c1-7-5-11-8(13-7)6-12-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

WFZPGPUWQMRZNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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